Purity Specification Advantage: 95% vs. 90% for the 4-Methoxy Derivative
Commercially, 1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethan-1-one is available at a minimum purity of 95% (HPLC) , whereas the same scaffold from another supplier is offered at 90% purity . Lower purity introduces undefined impurities that can confound dose-response assays and produce false-positive biological readouts.
| Evidence Dimension | HPLC purity (supplier specification) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | 1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (Leyan, Cat. 2215918): 90% |
| Quantified Difference | 5 percentage points absolute difference; 5.6% relative impurity reduction |
| Conditions | Supplier Certificate of Analysis; HPLC area% |
Why This Matters
A 5% absolute purity difference can be the margin between identifying a genuine structure-activity relationship and chasing an impurity-driven artifact, making the 95% material the preferred standard for quantitative pharmacology.
